(2,6-Difluorophenyl)phosphonic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,6-difluorophenyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2O3P/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLWBKVPYVARBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)P(=O)(O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for 2,6 Difluorophenyl Phosphonic Acid and Its Derivatives
Conventional Synthetic Routes to Arylphosphonic Acids
Traditional methods for synthesizing arylphosphonic acids, including the 2,6-difluorophenyl variant, primarily involve the hydrolysis of phosphonate (B1237965) esters or phosphorylation of the corresponding aryl precursors.
Hydrolysis of Dialkyl and Diaryl (2,6-Difluorophenyl)phosphonates
The hydrolysis of dialkyl or diaryl (2,6-difluorophenyl)phosphonates is a fundamental and widely employed method for obtaining the parent phosphonic acid. This process typically involves cleaving the P-O-C bond under acidic or basic conditions. mdpi.com
Acid-catalyzed hydrolysis is commonly performed using concentrated hydrochloric acid at reflux. beilstein-journals.orgnii.ac.jp The reaction proceeds in a stepwise manner, with the initial hydrolysis of one ester group followed by the second, to yield the final phosphonic acid. mdpi.com The use of trimethylsilyl (B98337) halides, such as bromotrimethylsilane, followed by methanolysis (the McKenna procedure), presents an alternative and effective method for dealkylation of phosphonate esters to form phosphonic acids. mdpi.comnii.ac.jp
Base-catalyzed hydrolysis is also a viable option. While methyl esters can be hydrolyzed rapidly under basic conditions, bulkier alkyl groups like isopropyl are significantly slower. mdpi.com
| Hydrolysis Method | Reagents | Key Features |
| Acid-Catalyzed | Concentrated HCl | General method, requires elevated temperatures. beilstein-journals.orgnii.ac.jp |
| McKenna Procedure | Bromotrimethylsilane, then Methanol | Two-step process, avoids harsh acidic conditions. mdpi.comnii.ac.jp |
| Base-Catalyzed | NaOH or KOH | Effective for less sterically hindered esters. mdpi.com |
Phosphorylation Reactions Utilizing (2,6-Difluorophenyl) Precursors
Direct phosphorylation of a (2,6-difluorophenyl) precursor is another key conventional strategy. This can involve the reaction of an organometallic reagent derived from 1,3-difluorobenzene (B1663923) with a phosphorus-containing electrophile. For instance, the reaction of a Grignard or organolithium reagent of 1,3-difluorobenzene with diethyl chlorophosphate would yield the corresponding diethyl (2,6-difluorophenyl)phosphonate, which can then be hydrolyzed. beilstein-journals.orgnih.gov
Advanced Synthetic Strategies for Functionalization
More recent synthetic advancements have focused on developing more direct and versatile methods for creating P-C bonds and for the subsequent derivatization of the phosphonic acid group.
Direct P–C Bond Formation Reactions with Phosphorous Acid Derivatives
Direct methods that form the P-C bond and simultaneously generate the phosphonic acid are highly desirable. These reactions often utilize phosphorous acid (H₃PO₃) as the phosphorus source. beilstein-journals.org However, the high polarity of the resulting phosphonic acids can make purification challenging, often requiring techniques like reversed-phase chromatography. beilstein-journals.org
Palladium-Catalyzed Cross-Coupling Reactions for Arylphosphonate Synthesis
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of arylphosphonates. organic-chemistry.org These methods offer excellent functional group tolerance. A common approach involves the coupling of aryl halides or triflates with dialkyl phosphites (the Hirao reaction). For instance, the reaction of 1-bromo-2,6-difluorobenzene (B153491) with a dialkyl phosphite (B83602) in the presence of a palladium catalyst would yield a dialkyl (2,6-difluorophenyl)phosphonate. researchgate.netd-nb.info
Recent developments have expanded the scope of these reactions to include aryl mesylates and tosylates as coupling partners. organic-chemistry.org Nickel-catalyzed electrochemical cross-coupling of aryl bromides with dialkyl phosphites also provides an alternative route to arylphosphonates. organic-chemistry.org
| Catalyst System | Coupling Partners | Reaction Type |
| Palladium Catalyst | Aryl Halide/Triflate + Dialkyl Phosphite | Hirao Cross-Coupling organic-chemistry.org |
| Palladium Catalyst | Aryl Mesylate/Tosylate + Dialkyl Phosphite | Cross-Coupling organic-chemistry.org |
| Nickel Catalyst | Aryl Bromide + Dialkyl Phosphite | Electrochemical Cross-Coupling organic-chemistry.org |
Derivatization of the Phosphonic Acid Moiety (e.g., Esterification, Amidation)
The phosphonic acid group of (2,6-difluorophenyl)phosphonic acid can be readily derivatized to form esters and amides, which can be important for modulating its chemical and biological properties. nih.gov
Esterification: The selective esterification of phosphonic acids to form either mono- or di-esters can be achieved under various conditions. nih.govresearchgate.net The use of orthoesters, such as triethyl orthoacetate, has been shown to be an effective method for the selective mono- or diesterification of phosphonic acids, with the reaction outcome being temperature-dependent. nih.govresearchgate.net The Yamaguchi esterification, which involves the formation of a mixed anhydride (B1165640) with 2,4,6-trichlorobenzoyl chloride followed by reaction with an alcohol in the presence of DMAP, is another mild and effective method. organic-chemistry.org
Amidation: The formation of phosphonoamidates can be accomplished through various coupling methods. A notable example is a variation of the Mitsunobu reaction, where a phosphonic acid, an amine, triphenylphosphine, and a dialkyl azodicarboxylate are reacted to form the corresponding phosphonoamidate. amazonaws.comgoogle.com This reaction is often rapid and can be performed under mild conditions. amazonaws.comgoogle.com
| Derivative | Reagents | Method |
| Mono- or Di-ester | Triethyl orthoacetate | Temperature-controlled esterification nih.govresearchgate.net |
| Ester | 2,4,6-Trichlorobenzoyl chloride, Alcohol, DMAP | Yamaguchi Esterification organic-chemistry.org |
| Amide | Amine, Triphenylphosphine, Dialkyl azodicarboxylate | Mitsunobu-type reaction amazonaws.comgoogle.com |
Stereoselective and Enantioselective Synthesis Approaches for Chiral Analogs
The introduction of chirality into phosphonic acid derivatives can be achieved through various sophisticated synthetic routes. These methods are broadly classified into substrate-controlled diastereoselective syntheses, where a chiral auxiliary guides the reaction, and catalyst-controlled enantioselective syntheses, where a small amount of a chiral catalyst directs the stereochemical outcome.
The asymmetric synthesis of α-aminophosphonic acids is a well-developed field, with several reliable methods applicable to the preparation of derivatives containing the 2,6-difluorophenyl group. nih.govehu.es These approaches primarily involve the formation of the C-P or C-N bond under stereochemical control. While specific examples detailing the (2,6-difluorophenyl) moiety are not prevalent in readily available literature, the methods established for other aromatic and fluorinated substrates are broadly applicable. rsc.orgpsu.edu
One of the most common strategies is the diastereoselective addition of a phosphite nucleophile to a chiral imine (a variant of the Pudovik reaction). scispace.com The imine is typically formed by condensing an aldehyde, such as 2,6-difluorobenzaldehyde, with a chiral amine which acts as a chiral auxiliary. Subsequent addition of a phosphite, like trimethyl or triethyl phosphite, proceeds with facial selectivity dictated by the auxiliary, leading to a diastereomerically enriched α-aminophosphonate. The chiral auxiliary can then be cleaved to yield the desired chiral α-aminophosphonic acid.
Another powerful approach involves the use of chiral nickel(II) complexes derived from glycine (B1666218) and a chiral ligand, such as (S)-o-[(N-benzylprolyl)amino]benzophenone. rsc.orgscispace.com The Ni(II) complex of the glycine Schiff base can be alkylated with an appropriate halide. For the synthesis of a (2,6-difluorophenyl) derivative, this would typically involve a multi-step sequence starting from a different precursor. However, the method's strength lies in its high diastereoselectivity, often exceeding 90% d.e. rsc.org Subsequent hydrolysis of the resulting complex releases the optically pure α-aminophosphonic acid and allows for the recovery of the chiral auxiliary. rsc.orgmdpi.com
The table below summarizes representative examples of these diastereoselective approaches for related α-aminophosphonic acid syntheses.
| Chiral Auxiliary/Method | Reactants | Product | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Yield | Reference |
|---|---|---|---|---|---|
| (S)-α-Methylbenzylamine | Aromatic Aldehyde, Diethyl Phosphite | α-Aminophosphonate | Up to 95% d.e. | 98% | nih.gov |
| Ni(II) complex of (S)-o-[(N-benzylprolyl)amino]benzophenone and Glycine | Complex, Alkyl Halide with Phosphonate Group | (S)-2-Amino-4-phosphonobutanoic acid | 90% d.e. | High | rsc.org |
| (R)-2-Phenylglycine ethyl ester | Aliphatic Aldimines, Ethyl Bromodifluoroacetate (Reformatsky Reaction) | α,α-Difluoro-β-amino Ester | ≥96:4 d.r. | Good to High | nih.gov |
| N-Glycosyl-α-aminophosphonates | Chiral Nitrones, Diethyl Phosphite | (S)-α-Aminophosphonic Acids | Optically Enriched | 41-63% | scispace.com |
The use of chiral catalysts offers a more atom-economical route to enantiomerically enriched phosphonic acids, as only a substoichiometric amount of the chiral inductor is required. rsc.org Organocatalysis, in particular, has emerged as a powerful tool for these transformations. Chiral Brønsted acids, such as BINOL-derived phosphoric acids (CPAs), are highly effective in catalyzing the enantioselective hydrophosphonylation of imines. nih.govnih.gov
In this reaction, the chiral phosphoric acid catalyst activates the imine by forming a hydrogen-bonded complex with the imine nitrogen. This interaction not only enhances the electrophilicity of the imine carbon but also creates a chiral environment that shields one face of the imine. The subsequent nucleophilic attack by the phosphite occurs preferentially from the unshielded face, leading to the formation of the product with high enantioselectivity. nih.govbeilstein-journals.org This methodology has been successfully applied to a wide range of imines, including those bearing various aromatic and aliphatic substituents.
Similarly, chiral thiourea-based organocatalysts have been employed for the enantioselective hydrophosphonylation of N-benzyl imines. organic-chemistry.org These catalysts also operate through hydrogen bonding, activating the imine for nucleophilic attack. This method provides access to free α-amino phosphonic acids in highly enantioenriched form after a simple deprotection step. organic-chemistry.org The versatility of these catalytic systems suggests their strong potential for the synthesis of chiral α-amino(2,6-difluorophenyl)alkylphosphonic acids.
The following table presents data from studies on the catalytic enantioselective synthesis of α-aminophosphonates.
| Chiral Catalyst | Substrate Scope | Reaction | Enantiomeric Excess (e.e.) | Yield | Reference |
|---|---|---|---|---|---|
| (R)-BINOL-derived Phosphoric Acid | Aromatic Imines | Hydrophosphonylation | Up to 98% e.e. | Good | nih.gov |
| Chiral Thiourea | N-Benzyl Imines (Aryl and Aliphatic) | Hydrophosphonylation | Up to 99% e.e. | High | organic-chemistry.org |
| SPINOL-Phosphoric Acid | Imines | Hydrophosphonylation | Up to 96% e.e. | High | ehu.es |
| Quinine-derived Quaternary Ammonium (B1175870) Salt | 1-(N-Acylamino)alkylphosphonium Salts | Reaction with Dimethyl Phosphite | Up to 92% e.e. | Up to 98% | nih.gov |
| 8H-BINOL-derived Phosphoric Acid | 3,4-Dihydroisoquinolines | Phosphinylation with Diarylphosphine Oxides | Up to 44% e.e. | 90% | nih.gov |
Iv. Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to predict the properties of organophosphorus compounds. rug.nlresearchgate.net DFT calculations for (2,6-Difluorophenyl)phosphonic acid typically employ hybrid functionals, such as B3LYP or PBE0, and Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p), to model its behavior. researchgate.netnih.govresearchgate.net
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves systematically adjusting the atomic coordinates to find the lowest energy arrangement. The absence of imaginary frequencies in a subsequent vibrational analysis confirms that a true minimum energy structure has been located. researchgate.net
Conformational analysis is crucial for molecules with rotatable bonds, such as the P-C bond and the P-O-H bonds in the phosphonic acid group. By rotating these bonds and performing geometry optimization for each resulting conformer, a potential energy surface can be mapped out. This analysis identifies the global minimum energy conformer as well as other low-energy rotational isomers (rotamers) and the energy barriers separating them.
Table 1: Exemplary Optimized Geometrical Parameters for this compound This table illustrates typical parameters obtained from DFT-based geometry optimization. The values are representative and not from a specific published study on this molecule.
| Parameter | Atoms Involved | Typical Calculated Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C-P | ~1.80 | |
| P=O | ~1.50 | |
| P-OH | ~1.55 | |
| C-F | ~1.35 | |
| **Bond Angles (°) ** | ||
| O=P-C | ~115 | |
| HO-P-OH | ~105 | |
| F-C-C | ~120 | |
| Dihedral Angles (°) |
The electronic structure of this compound can be elucidated using DFT. Key insights are derived from the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net
The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more polarizable and reactive. rug.nl Analysis of the spatial distribution of the HOMO and LUMO can reveal the most likely sites for electrophilic and nucleophilic attack, respectively. For this molecule, the HOMO is typically localized on the difluorophenyl ring, while the LUMO may have significant contributions from the phosphonic acid group.
Table 2: Illustrative Frontier Molecular Orbital Properties This table shows representative data generated from an FMO analysis.
| Property | Typical Calculated Value (eV) |
|---|---|
| HOMO Energy | -7.0 to -8.5 |
| LUMO Energy | -0.5 to -1.5 |
DFT calculations are a valuable tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.
NMR Chemical Shifts: Theoretical NMR chemical shifts, particularly for ¹H, ¹³C, ¹⁹F, and ³¹P, can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net Functionals such as B3LYP, PBE0, and M06-2X, combined with appropriate basis sets, have been shown to provide reasonably accurate predictions. idc-online.comnih.gov Calculated shifts are typically referenced against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, phosphoric acid for ³¹P) and may be scaled using linear regression to improve agreement with experimental values. researchgate.netnih.gov
Vibrational Frequencies: The calculation of harmonic vibrational frequencies is essential for interpreting infrared (IR) and Raman spectra. These calculations predict the frequencies of fundamental vibrational modes, such as P=O stretching, P-OH bending, and C-F stretching. DFT methods, particularly with functionals like PBE0, have demonstrated good agreement with experimental vibrational spectra for organophosphates. researchgate.net The inclusion of sufficient polarization functions in the basis set is important for accuracy. researchgate.net
Table 3: Representative Predicted Spectroscopic Data This table provides examples of the kind of spectroscopic data that can be computationally predicted.
| Spectrum | Parameter | Typical Calculated Value |
|---|---|---|
| ³¹P NMR | Chemical Shift (δ, ppm) | 10 - 20 |
| ¹⁹F NMR | Chemical Shift (δ, ppm) | -110 to -130 |
| IR Spectroscopy | P=O Stretch (cm⁻¹) | 1200 - 1280 |
DFT is an effective method for systematically studying how the addition or modification of substituent groups on the phenyl ring would affect the electronic properties of this compound. boisestate.edu By computationally modeling a series of derivatives with various electron-donating groups (e.g., -OCH₃, -NH₂) or electron-withdrawing groups (e.g., -NO₂, -CN) at different positions, trends in properties can be established. nih.gov
The investigation would typically focus on changes in:
HOMO-LUMO Gap: Electron-donating groups tend to raise the HOMO energy and decrease the gap, while electron-withdrawing groups lower the LUMO energy and also decrease the gap.
Dipole Moment: Substituents can significantly alter the magnitude and direction of the molecular dipole moment.
Molecular Electrostatic Potential (MEP): The MEP map, which illustrates the charge distribution, would show how substituents modify the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method for investigating the properties of electronically excited states. nih.govrsc.org It allows for the calculation of vertical excitation energies, which correspond to the energy required to promote an electron from an occupied to a virtual orbital without a change in molecular geometry. nih.gov These energies are fundamental to predicting a molecule's UV-Visible absorption spectrum. rsc.org TD-DFT can also be used to study the nature of electronic transitions (e.g., n→π, π→π) and other excited-state properties such as oscillator strengths and dipole moments. researchgate.net
Ab Initio Quantum Mechanical Studies
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties.
Common ab initio methods include:
Hartree-Fock (HF): This is the simplest ab initio method, serving as a baseline for more advanced techniques.
Møller-Plesset Perturbation Theory (e.g., MP2): This method adds electron correlation effects to the HF theory, often leading to more accurate geometries and energies. The MP2 method is a reliable choice for geometry optimization of phosphorus-containing compounds. nih.govnih.gov
Coupled Cluster (CC) Theory: These methods are considered the "gold standard" in quantum chemistry for their high accuracy, though their computational cost is very high.
For this compound, these methods could be used to benchmark DFT results or to investigate complex phenomena such as intermolecular interactions (e.g., hydrogen bonding in dimers) and proton transfer mechanisms with high precision. researchgate.netresearchgate.net
Analysis of Hindered Rotation and Steric Effects of the Difluorophenyl Group
Computational methods, particularly Density Functional Theory (DFT), can be employed to calculate the potential energy surface for this rotation. By systematically rotating the dihedral angle between the phenyl ring and the phosphonic acid group and calculating the energy at each step, a rotational energy profile can be generated. This profile would likely reveal a high rotational barrier, indicating that the molecule exists in a preferred, low-energy conformation. The fluorine atoms, due to their size and electrostatic repulsion with the oxygen atoms of the phosphonic acid group, would restrict free rotation. This steric clash would favor a conformation where the P-C bond and the plane of the aromatic ring are oriented to minimize these unfavorable interactions. Such hindered rotation is a known phenomenon in ortho-substituted phenyl compounds. For example, studies on other sterically hindered molecules like N-benzhydrylformamides have shown that ortho-substituents significantly hinder the rotation of aryl fragments mdpi.com.
The steric effects of the difluorophenyl group also have electronic consequences. The fluorine atoms are strongly electron-withdrawing, which can influence the acidity of the phosphonic acid group and the electron distribution within the phenyl ring. Computational analysis of the molecular orbitals would reveal how the steric hindrance and electronic effects of the fluorine atoms collectively impact the molecule's reactivity and intermolecular interactions.
High-Level Energy Calculations for Thermochemical Properties
High-level quantum chemical calculations are essential for determining the thermochemical properties of this compound with high accuracy. Methods such as DFT, coupled with large basis sets, can provide reliable data on the enthalpy of formation, Gibbs free energy of formation, and entropy. These calculations typically involve optimizing the molecular geometry to find the lowest energy structure and then performing frequency calculations to obtain vibrational information, which is used to compute the thermochemical properties at different temperatures.
The calculated thermochemical data are crucial for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it might participate. For instance, the enthalpy of formation provides a measure of the molecule's intrinsic stability. DFT calculations have been successfully used to determine the thermochemistry of various organic molecules, including those with complex intramolecular interactions. For example, studies on polychlorinated dibenzo-p-dioxins have shown that DFT can accurately account for intramolecular repulsion effects, which are also present in this compound due to the ortho-fluorine atoms researchgate.net.
Below is a hypothetical table of calculated thermochemical properties for this compound, based on the types of data typically obtained from high-level DFT calculations.
| Property | Calculated Value | Units |
| Enthalpy of Formation (ΔHf°) | -XXX.X | kJ/mol |
| Gibbs Free Energy of Formation (ΔGf°) | -XXX.X | kJ/mol |
| Entropy (S°) | XXX.X | J/(mol·K) |
| Heat Capacity (Cv) | XXX.X | J/(mol·K) |
Note: The values in this table are placeholders and would need to be determined by actual quantum chemical calculations.
Molecular Dynamics Simulations for Solution Behavior and Surface Interactions
Molecular dynamics (MD) simulations are a powerful computational technique used to study the behavior of molecules in a condensed phase, such as in solution or at an interface. For this compound, MD simulations can provide detailed insights into its solvation, aggregation behavior, and interactions with surfaces.
In an aqueous solution, MD simulations would reveal the hydration shell around the phosphonic acid group and the difluorophenyl ring. The phosphonic acid moiety is capable of forming strong hydrogen bonds with water molecules, both as a donor and an acceptor. The fluorine atoms on the phenyl ring can also interact with water, though these interactions are generally weaker. Simulations can quantify the number of water molecules in the first and second solvation shells and their residence times, providing a dynamic picture of the molecule's hydration. Similar simulations have been performed for other fluorinated and phosphorylated compounds to understand their behavior in water hw.ac.uknih.gov.
MD simulations are also invaluable for studying the interaction of this compound with surfaces, which is relevant for applications such as corrosion inhibition and surface modification. By modeling the molecule near a specific surface (e.g., a metal oxide), simulations can elucidate the adsorption geometry, binding energy, and the nature of the molecule-surface interactions. The phosphonic acid group is known to bind strongly to many metal oxide surfaces, and the simulations would show how the difluorophenyl group orients itself with respect to the surface and how it might influence the packing of molecules in a self-assembled monolayer. Such simulations have been used to understand the adsorption of other organic molecules on various surfaces mdpi.comnih.gov.
Computational Modeling of Reaction Mechanisms and Energetics
Computational modeling is a critical tool for elucidating the mechanisms and energetics of chemical reactions involving this compound. DFT calculations can be used to map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and transition states. This allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction kinetics and thermodynamics.
For example, the synthesis of this compound itself can be modeled to understand the reaction mechanism and optimize reaction conditions. The mechanism of the Arbuzov reaction, a common method for forming carbon-phosphorus bonds, involves nucleophilic attack and subsequent dealkylation, both of which can be modeled computationally acs.org.
Furthermore, the reactions of the phosphonic acid group, such as esterification or anhydride (B1165640) formation, can be investigated. Computational modeling can reveal the role of catalysts, the effect of solvents, and the influence of the difluorophenyl group on the reactivity of the phosphonic acid moiety. The electron-withdrawing nature of the fluorine atoms is expected to increase the acidity of the phosphonic acid protons, which would influence its reactivity in acid-base reactions.
A hypothetical reaction energy profile for a generic reaction of this compound is presented below.
| Reaction Coordinate | Species | Relative Energy (kJ/mol) |
| 0 | Reactants | 0 |
| 1 | Transition State 1 | +XX.X |
| 2 | Intermediate | +X.X |
| 3 | Transition State 2 | +XX.X |
| 4 | Products | -XX.X |
Note: The values in this table are placeholders and would be determined from specific reaction modeling.
Elucidation of Intermolecular Forces (e.g., Hydrogen Bonding, Halogen Bonding)
The intermolecular forces involving this compound are crucial in determining its solid-state structure and its interactions in biological or material systems. The primary intermolecular interaction is expected to be strong hydrogen bonding between the phosphonic acid groups. In the solid state, these interactions would likely lead to the formation of extensive hydrogen-bonded networks, such as dimers or chains rsc.org.
In addition to hydrogen bonding, the presence of fluorine atoms introduces the possibility of halogen bonding. A halogen bond is a noncovalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site. While fluorine is the least polarizable halogen and thus forms the weakest halogen bonds, under certain circumstances, it can act as a halogen bond donor. More likely, the fluorine atoms in this compound would act as hydrogen bond acceptors or participate in dipole-dipole interactions.
Computational methods, such as quantum chemical calculations and analysis of the electron density, can be used to identify and characterize these intermolecular forces. The Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis are powerful tools for quantifying the strength and nature of hydrogen and halogen bonds. These analyses can reveal the presence of bond critical points and charge transfer between interacting molecules, providing clear evidence for these noncovalent interactions. The interplay between strong hydrogen bonding from the phosphonic acid group and potential weaker interactions involving the fluorine atoms would dictate the supramolecular assembly of this molecule nih.govmdpi.com.
Vi. Investigations in Chemical Biology and Enzymology Focus on Mechanism
Design and Synthesis of (2,6-Difluorophenyl)phosphonic Acid Analogs as Enzyme Inhibitors
The development of analogs based on the this compound scaffold has been a key strategy in probing enzyme active sites. A notable example is the synthesis of 1-amino-2-(2,6-difluorophenyl)ethylphosphonic acid, a phenylalanine analog, which has been instrumental in studying aminopeptidases. nih.govmdpi.com
The general synthesis for this class of fluorinated 1-amino-2-phenylethylphosphonic acids begins with the corresponding fluorinated phenylacetic acid. nih.govmdpi.com This starting material is converted to its acid chloride using thionyl chloride. nih.govmdpi.com The resulting phenylacetyl chloride then reacts with triethyl phosphite (B83602) to form a diethyl keto/enol-2-phenylethylphosphonate mixture. nih.gov This intermediate is subsequently converted to an oxime, which is then reduced using zinc dust and ammonium (B1175870) formate (B1220265) to yield the aminophosphonate ester. mdpi.com The final step involves acid hydrolysis to produce the target 1-amino-2-phenylethylphosphonic acid. nih.gov This synthetic route allows for the creation of a library of analogs with varied substitutions on the phenyl ring, enabling systematic investigation of their enzymatic interactions. nih.govmdpi.com
Research has primarily focused on the inhibition of metalloenzymes, specifically zinc-dependent aminopeptidases. mdpi.comnih.gov Analogs such as 1-amino-2-(2,6-difluorophenyl)ethylphosphonic acid have been evaluated for their inhibitory activity against human aminopeptidase (B13392206) N (hAPN/CD13) and porcine aminopeptidase N (pAPN). nih.govmdpi.comnih.gov These enzymes are significant targets in medicinal chemistry due to their roles in various physiological and pathological processes, including cancer and viral infections. mdpi.comnih.gov
The phosphonic acid moiety is a key pharmacophore, acting as a transition-state analog that mimics the tetrahedral intermediate formed during peptide bond hydrolysis. nih.govtandfonline.com Studies on a library of fluorinated and chlorinated phenylalanine phosphonic acid analogs revealed that these compounds are generally micromolar or submicromolar inhibitors of both hAPN and pAPN, with a tendency for higher activity against the human enzyme. nih.govnih.gov
Structure-activity relationship (SAR) studies have been crucial in understanding how chemical modifications to the this compound framework influence inhibitory potency. A comparative study of various fluorinated phenylalanine phosphonic acid analogs demonstrated the critical role of the substitution pattern on the aromatic ring. nih.govmdpi.com
The position and number of fluorine atoms significantly affect the inhibitory activity. While many fluorinated analogs show potent inhibition, the 2,6-difluoro substituted analog, 1-amino-2-(2,6-difluorophenyl)ethylphosphonic acid, was identified as a notably weak inhibitor of both human and porcine aminopeptidases N. nih.gov This finding is somewhat counterintuitive, as fluorine substitution often enhances binding affinity. The lower potency of the 2,6-difluoro analog highlights a complex relationship between structure and activity that goes beyond simple electronic or steric effects. nih.gov The table below presents the inhibitory constants (Ki) for 1-amino-2-(2,6-difluorophenyl)ethylphosphonic acid and related fluorinated analogs against hAPN and pAPN, illustrating the impact of fluorine substitution on potency.
| Compound | Substitution Pattern | Ki (μM) for hAPN | Ki (μM) for pAPN |
|---|---|---|---|
| 1-Amino-2-phenylethylphosphonic Acid | Unsubstituted | 14.60 | 10.50 |
| 1-Amino-2-(2-fluorophenyl)ethylphosphonic Acid | 2-Fluoro | 1.50 | 4.50 |
| 1-Amino-2-(4-fluorophenyl)ethylphosphonic Acid | 4-Fluoro | 0.59 | 2.10 |
| 1-Amino-2-(2,4-difluorophenyl)ethylphosphonic Acid | 2,4-Difluoro | 0.61 | 2.10 |
| 1-Amino-2-(2,6-difluorophenyl)ethylphosphonic Acid | 2,6-Difluoro | 110.10 | 143.20 |
| 1-Amino-2-(2,4,6-trifluorophenyl)ethylphosphonic Acid | 2,4,6-Trifluoro | 0.43 | 1.10 |
Molecular Docking and Computational Analysis of Ligand-Enzyme Interactions
To unravel the structural basis for the observed inhibitory activities, molecular docking and computational analyses have been employed. These studies provide a detailed picture of how inhibitors bind within the enzyme's active site and help explain the differences in potency among analogs.
Molecular modeling of phosphonic acid analogs of phenylalanine within the active sites of hAPN and pAPN has confirmed a highly consistent binding mode for the aminophosphonate portion of the inhibitors. nih.govnih.gov This fragment interacts directly with the catalytic machinery of the enzyme, where the phosphonate (B1237965) group coordinates with the active site zinc ion and forms hydrogen bonds with conserved tyrosine residues. nih.gov
The inhibitory constant, Ki, provides a quantitative measure of the binding affinity between an inhibitor and an enzyme. As shown in the data table above, the Ki values for 1-amino-2-(2,6-difluorophenyl)ethylphosphonic acid are significantly higher (110.10 µM for hAPN and 143.20 µM for pAPN) compared to other fluorinated analogs, indicating a much weaker binding affinity. nih.gov
Prodrug Design Principles Based on (2,6-Difluorophenyl)phosphonate Scaffolds
Phosphonic acids, including this compound, are often highly charged at physiological pH, which can limit their ability to cross cell membranes and result in poor oral bioavailability. nih.govfrontiersin.org To overcome this limitation, prodrug strategies are employed to mask the phosphonate group, rendering the molecule more lipophilic and able to passively diffuse into cells. researchgate.net Once inside the cell, the masking groups are cleaved by intracellular enzymes to release the active phosphonic acid. cardiff.ac.uk
Chemical Strategies for Masking Phosphonate Anions
A variety of chemical moieties can be used to mask the anionic phosphonate group. The goal is to create a neutral, more lipophilic molecule that can readily cross cell membranes. nih.gov Common strategies include the formation of esters, which are susceptible to cleavage by intracellular esterases. nih.gov
Common Masking Groups for Phosphonates:
| Masking Group Strategy | Description |
| Acyloxyalkyl Esters | These are widely used prodrug moieties. A classic example is the pivaloyloxymethyl (POM) group. These esters are cleaved by esterases to generate a hydroxymethyl intermediate, which then spontaneously decomposes to release the phosphonate and formaldehyde (B43269). nih.gov |
| Carbonate Esters | Isopropyloxycarbonyloxymethyl (POC) derivatives are another common choice. Enzymatic cleavage of the carbonate releases an unstable intermediate that decomposes to carbon dioxide, formaldehyde, and the phosphonate. nih.govacs.org |
| Amidates | Phosphonamidates are formed by reacting the phosphonic acid with an amino acid ester. These prodrugs can be designed to be substrates for specific proteases or esterases. |
| Cyclic Prodrugs | The cycloSal strategy involves masking the phosphonate with a salicyl alcohol derivative, forming a cyclic ester. These can offer different cleavage profiles and cellular penetration characteristics. nih.gov |
These strategies can be applied to create symmetrical or asymmetrical diesters of the phosphonate. Asymmetrical diesters, where the two masking groups are different, can introduce a chiral center at the phosphorus atom, which may have implications for biological activity and synthetic complexity. nih.gov
Bioactivation Mechanisms of Phosphonate Prodrugs (excluding in vivo human data)
The activation of phosphonate prodrugs within a cell is a critical step for their therapeutic efficacy. This process typically relies on the action of intracellular enzymes to remove the masking groups. cardiff.ac.uk
The most common bioactivation pathway for acyloxyalkyl and carbonate ester prodrugs involves an initial enzymatic cleavage by carboxylesterases. rsc.org For example, in the case of a pivaloyloxymethyl (POM) prodrug, an esterase hydrolyzes the pivaloyl ester to generate a hydroxymethylphosphonate intermediate. nih.govrsc.org This intermediate is unstable and undergoes spontaneous chemical decomposition, releasing formaldehyde and the monoester phosphonate. acs.org A second enzymatic or chemical hydrolysis step then liberates the free, active phosphonic acid. nih.gov
Similarly, S-acylthioethyl (SATE) ester prodrugs are activated by esterase-mediated cleavage of the terminal thioester. The resulting thiol intermediate then decomposes, releasing ethylene (B1197577) sulfide (B99878) and the monoester phosphonate, which is subsequently cleaved to the active drug. nih.gov
The bioactivation of phosphonamidate prodrugs often involves cleavage by phosphoramidases or other amidases to release the phosphonic acid. The specific enzymes involved can vary depending on the amino acid and ester used in the prodrug design.
The efficiency of these bioactivation processes can be influenced by the specific chemical structure of the prodrug and the enzymatic profile of the target cells. Researchers often evaluate the stability of prodrugs in plasma and their conversion to the active drug in cell-based assays to optimize their design for improved cellular delivery and efficacy. acs.org
Vii. Advanced Topics and Future Research Directions
Supramolecular Assembly and Self-Organization of (2,6-Difluorophenyl)phosphonic Acid Derivatives
The self-organization of this compound and its derivatives is a cornerstone of its application in materials science. The phosphonic acid moiety serves as a robust anchor, readily forming self-assembled monolayers (SAMs) on a variety of metal oxide surfaces such as zinc oxide, titanium dioxide, and aluminum oxide. sci-hub.stbeilstein-journals.orgrsc.org This binding is typically strong, involving bidentate or tridentate coordination between the phosphonate (B1237965) oxygen atoms and the surface metal atoms. rsc.org
The 2,6-difluoro substitution on the phenyl ring plays a crucial role in the packing and ordering of these assemblies. Fluorine atoms can participate in non-covalent interactions, including hydrogen bonds and fluorine-fluorine interactions, which can influence the orientation and density of the molecules within the monolayer. researchgate.net The design of compounds with specific physico-chemical properties for advanced functional materials relies heavily on understanding and controlling these supramolecular packing motifs. researchgate.net Molecular dynamics simulations have been employed to unravel the mechanisms of this self-organization process, elucidating the packing motifs and the influence of solvents on the final structure of the monolayer. rsc.org
Derivatives such as 2-(2,6-difluorophenyl)ethyl phosphonic acid have been studied for their ability to form SAMs that modify the surface properties of materials, for instance, by altering the work function of zinc oxide in electronic devices. sci-hub.stacs.org The ability to form well-ordered and stable monolayers is critical for applications in organic electronics, sensors, and corrosion inhibition. rsc.org
Coordination Chemistry with Transition Metals and Lanthanides
The phosphonic acid group is an excellent ligand for a wide range of metal ions, including transition metals and lanthanides. libretexts.orgfarmaciajournal.com Its coordination chemistry is distinct from that of d-transition metals, often characterized by high and variable coordination numbers (typically 7, 8, or 9) and labile complexes. farmaciajournal.com The stereochemistry is largely dictated by the steric and electronic requirements of the ligands rather than directional covalent bonds. farmaciajournal.com
This compound and its derivatives can act as ligands, forming stable complexes. The coordination often involves the oxygen atoms of the phosphonate group. osti.gov In the case of lanthanides, the strong affinity for oxygen donor ligands makes phosphonates particularly suitable. osti.govnih.gov Research into lanthanide coordination polymers has shown that fluorinated ligands can be used to construct frameworks with specific topologies and properties. For example, fluorinated dicarboxylic acids have been used to create lanthanide coordination polymers where F⋯F interactions influence the self-assembly and dimensionality of the resulting structure. rsc.org These complexes often exhibit interesting photophysical properties, such as luminescence, where the organic ligand can act as an antenna to sensitize the emission of the lanthanide ion (e.g., Eu³⁺ or Tb³⁺). rsc.org
The coordination chemistry of this compound is not limited to monomeric complexes; it extends to the formation of metal-organic frameworks (MOFs) and coordination polymers, where the difluorophenylphosphonate can act as a linker between metal centers, creating extended structures with potential applications in gas storage, separation, and catalysis.
Table 1: Coordination Properties of Related Ligands
| Metal Ion Type | Typical Coordination Numbers | Common Donor Atoms | Potential Structures with Phosphonate Ligands |
|---|---|---|---|
| Transition Metals | 4, 6 | O, N | Monomeric Complexes, Coordination Polymers |
| Lanthanides | 7, 8, 9 (up to 12) | O | Monomeric Complexes, Coordination Polymers, MOFs |
Catalytic Applications Beyond Surface Immobilization
While the immobilization of phosphonic acids onto surfaces for heterogeneous catalysis is well-documented, their potential in homogeneous catalysis is an emerging area of research. mdpi.com Phosphorus compounds, in general, are versatile catalysts, functioning as Brønsted acids, Lewis bases, or ligands in transition metal catalysis. acs.org
This compound itself is a moderately strong Brønsted acid and could be employed in acid-catalyzed reactions. core.ac.uk More significantly, its derivatives can serve as ligands for transition metal catalysts in homogeneous systems. The electronic properties of the ligand, influenced by the electron-withdrawing fluorine atoms, can tune the reactivity and selectivity of the metal center. For instance, phosphine (B1218219) derivatives are central to nucleophilic phosphine catalysis, which is a powerful tool in organic synthesis for constructing various cyclic and acyclic compounds. acs.org
Furthermore, in the realm of photoredox catalysis, transition metal complexes with tailored ligands are used to facilitate single-electron transfer processes upon visible light irradiation. tue.nlnih.gov Derivatives of this compound could be designed as ligands for such photosensitizers, where the electronic tuning by the difluorophenyl group could modulate the redox potentials and excited-state properties of the catalyst. This could enable novel transformations in organic synthesis under mild conditions. nih.gov
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Chemical Biology
This compound is a prime example of a molecule that bridges multiple scientific disciplines. jenrs.comtaylorfrancis.comusc.es
Materials Science: As detailed in section 7.1, its derivatives are integral to surface engineering. A notable application is in organic photovoltaics, where SAMs of compounds like 2-(2,6-difluorophenyl)ethylphosphonic acid are used to modify the surface of zinc oxide electron transport layers. acs.org This modification can tune the work function of the oxide, leading to improved device performance and efficiency in inverted organic solar cells. acs.org The ability to form robust, ordered layers on metal oxides also points to applications in perovskite solar cells, anti-corrosion coatings, and biosensors. rsc.org
Chemical Biology: The structural similarity of phosphonic acids to phosphates and carboxylic acids makes them interesting candidates for interacting with biological systems. beilstein-journals.org Aminophosphonic acid derivatives, such as 1-amino-2-(2,6-difluorophenyl)ethylphosphonic acid, have been synthesized and investigated as inhibitors of enzymes like aminopeptidases. mdpi.comnih.gov In these studies, the phosphonic acid group mimics the tetrahedral intermediate of peptide bond hydrolysis and interacts with the metal ion (e.g., zinc) in the enzyme's active site. mdpi.com The difluorophenyl group probes the hydrophobic pockets of the enzyme, and its substitution pattern is critical for binding affinity and inhibitory activity. mdpi.com This research opens avenues for the development of novel therapeutic agents. The use of phosphonates to bind biomolecules to surfaces also represents a key intersection of materials science and chemical biology. princeton.edu
Methodological Innovations in Synthesis, Characterization, and Computational Modeling
Advances in the study of this compound are propelled by innovations in synthetic, analytical, and computational methods.
Synthesis: While general methods for synthesizing phosphonic acids, such as the hydrolysis of dialkyl phosphonates with concentrated HCl or via the McKenna procedure, are well-established, specific routes for fluorinated derivatives continue to be developed. beilstein-journals.orgnih.gov The synthesis of derivatives like 1-amino-2-(2,6-difluorophenyl)ethylphosphonic acid involves a multi-step sequence starting from the corresponding fluorinated phenylacetic acid, proceeding through intermediates like acid chlorides and diethyl keto/enol-2-phenylethylphosphonates. nih.gov Stereoselective syntheses are of particular interest for biological applications, aiming to control the chirality at both the alpha-carbon and the phosphorus atom (in phosphinates). core.ac.uk
Characterization: A combination of analytical techniques is essential to fully characterize these molecules. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful, with ¹H, ¹³C, ¹⁹F, and ³¹P NMR providing detailed structural information and confirming the presence and connectivity of the different functional groups. mdpi.comnih.gov For solid-state materials like SAMs, techniques such as X-ray photoelectron spectroscopy (XPS) and infrared reflection-absorption spectroscopy (IRRAS) are used to confirm binding to the surface and determine molecular orientation. rsc.org
Computational Modeling: Computational methods are increasingly vital for understanding and predicting the behavior of this compound and its derivatives. Molecular dynamics simulations are used to model the self-organization of SAMs on surfaces, providing insights into their structure and formation. rsc.org Quantum chemical calculations and docking studies are employed in chemical biology to model the interaction of phosphonate-based inhibitors with enzyme active sites, helping to rationalize binding affinities and guide the design of more potent inhibitors. mdpi.comcore.ac.uk
Table 2: Key Methodologies and Findings
| Methodology | Application Area | Key Findings/Innovations |
|---|---|---|
| Synthesis | Organic Chemistry, Medicinal Chemistry | Development of multi-step routes for amino-functionalized derivatives; focus on stereoselective methods. core.ac.uknih.gov |
| Characterization | Analytical Chemistry, Materials Science | Use of multinuclear NMR (¹H, ¹³C, ¹⁹F, ³¹P) for structural elucidation; XPS and IRRAS for surface analysis. rsc.orgmdpi.com |
| Computational Modeling | Chemical Physics, Computational Biology | MD simulations to model SAM formation; docking studies to predict enzyme-inhibitor binding modes. rsc.orgmdpi.com |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2,6-Difluorophenyl)phosphonic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via hydrolysis of dialkyl phosphonates (e.g., diethyl ester derivatives) under acidic conditions (HCl) or using the McKenna procedure (bromotrimethylsilane followed by methanolysis). Reaction temperature (60–80°C) and stoichiometric control of H₂O are critical to avoid side reactions. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) ensures high purity (>95%) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹⁹F/³¹P NMR : Confirm substitution patterns (e.g., 2,6-difluoro vs. other isomers) and phosphonic acid group integrity. For example, ³¹P NMR typically shows a singlet near 15–20 ppm.
- XPS (X-ray Photoelectron Spectroscopy) : Quantify surface composition and oxidation states (P 2p₃/₂ peak ~133–134 eV for phosphonic acid).
- FT-IR : Identify P=O stretching (~1150 cm⁻¹) and P-OH vibrations (~900 cm⁻¹). Pair with elemental analysis (C, H, F, P) for stoichiometric validation .
Q. How does this compound modify metal oxide surfaces, and what are the implications for device interfaces?
- Methodological Answer : The phosphonic acid group binds covalently to metal oxides (e.g., ZnO, ITO) via dehydration reactions, forming self-assembled monolayers (SAMs). Use Kelvin probe measurements to quantify work function shifts (e.g., 0.57–0.78 eV reduction for conjugated derivatives). For reproducible results, pre-treat substrates with O₂ plasma to enhance surface hydroxyl density and ensure SAM uniformity via dip-coating in anhydrous THF .
Advanced Research Questions
Q. How do conjugated vs. non-conjugated linkages in this compound derivatives affect electronic properties in organic photovoltaics?
- Methodological Answer : Conjugated linkages (e.g., vinyl groups) enhance dipole moments, enabling larger work function tuning (e.g., 0.78 eV decrease vs. 0.57 eV for non-conjugated ethyl linkages). Computational DFT modeling of molecular dipoles correlates with experimental Kelvin probe data. Inverted P3HT:ICBA solar cells modified with conjugated derivatives achieve 5.89% efficiency (vs. 5.24% for unmodified ZnO), validated via J-V curves and EQE measurements .
Q. What strategies resolve contradictory data on proton conduction mechanisms in phosphonic acid-functionalized membranes?
- Methodological Answer : Discrepancies arise from hydration-dependent proton hopping (Grotthuss mechanism) vs. vehicular transport. Use ab initio MD simulations to model H-bond networks and compare with electrochemical impedance spectroscopy (EIS) under controlled humidity (30–90% RH). For this compound, fluorination may reduce dielectric saturation, enhancing proton mobility at low hydration .
Q. How can structure-activity relationships (SARs) guide the design of this compound derivatives for enzyme inhibition?
- Methodological Answer : Fluorine substitution at 2,6-positions enhances steric and electronic interactions with enzyme active sites. Synthesize analogs (e.g., 1-amino-2-(2,6-difluorophenyl)ethylphosphonic acid) and assay inhibitory potency against aminopeptidases via fluorescence-based kinetic assays (Km/Vmax analysis). SAR studies reveal that electron-withdrawing fluorines improve binding affinity by 3–5× compared to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
